molecular formula C19H21ClN2O3S B2606939 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798640-54-6

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2606939
CAS No.: 1798640-54-6
M. Wt: 392.9
InChI Key: BCUNMZJWALPENR-UHFFFAOYSA-N
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Description

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound featuring a thiazolidine-2,4-dione (TZD) core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The molecular structure integrates a 4-chlorophenyl moiety and a pyrrolidine ring, connected via a cyclopentanecarbonyl linker. With a molecular formula of C19H21ClN2O3S and a molecular weight of 392.90 g/mol , this compound is of significant interest in early-stage drug discovery. The TZD pharmacophore is extensively documented for its antidiabetic activity as an insulin sensitizer, primarily through its action as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Furthermore, TZD-based hybrids have demonstrated promising antimycobacterial properties, showing high activity against Mycobacterium tuberculosis strains, including multidrug-resistant forms, and exhibiting synergistic effects with first-line drugs like isoniazid and rifampicin . Beyond these areas, the TZD scaffold is a versatile template under investigation for its anticancer, anti-inflammatory, and antioxidant activities, making it a valuable tool for probing multiple biological pathways . This product is provided for research purposes to support investigations in these fields. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNMZJWALPENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the Cyclopentanecarbonyl Group: This can be achieved through acylation reactions using cyclopentanecarbonyl chloride.

    Formation of the Thiazolidinedione Moiety: This step involves the reaction of thiazolidine with appropriate reagents to form the thiazolidinedione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound differs from related thiazolidinediones in its substitution pattern:

  • Core Modifications : Unlike triazole-substituted analogs (e.g., compound 4c in ), which feature a 1,2,3-triazole ring linked to the thiazolidinedione core, this compound incorporates a pyrrolidine ring fused to a cyclopentanecarbonyl group. This structural divergence may alter pharmacokinetic properties, such as solubility and membrane permeability.
  • Substituent Profile : The 4-chlorophenyl group in this compound is attached to a cyclopentane ring, whereas analogs like 6a-o () include benzylidene or substituted benzyl groups directly linked to the triazole or thiazolidinedione core. The cyclopentane spacer could reduce steric hindrance and improve target engagement compared to bulkier substituents.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Reported Activity
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Thiazolidine-2,4-dione Pyrrolidin-3-yl, 1-(4-chlorophenyl)cyclopentanecarbonyl Likely multi-step amide coupling/cyclization (inferred) Hypothesized PPAR-γ modulation (anti-inflammatory)
(Z)-3-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione (4c) Thiazolidine-2,4-dione 1,2,3-triazole, dual 4-chlorobenzyl groups Cu(OAc)₂-catalyzed click chemistry (94% yield) Anti-inflammatory, antioxidant
(Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones (6a-o) Thiazolidine-2,4-dione Benzylidene, triazolylmethyl with varied benzyl substituents Click chemistry (varied yields) Anti-inflammatory, antioxidant

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